An In-depth Technical Guide to the Physical and Chemical Properties of Dipicrylamine
An In-depth Technical Guide to the Physical and Chemical Properties of Dipicrylamine
Introduction
Dipicrylamine (CAS No: 131-73-7), also known as hexanitrodiphenylamine (HND), is a synthetic organic compound with the chemical formula C₁₂H₅N₇O₁₂.[1][2] It is characterized by its structure of two phenyl groups linked by an amine, with three nitro groups attached to each phenyl ring.[3] Historically, it has been used as a booster explosive, notably by Germany and Japan during World War II, often in mixtures with other explosives like TNT.[1] Beyond its explosive applications, Dipicrylamine serves as a chemical intermediate in the synthesis of various industrial chemicals, a reagent for the gravimetric determination of potassium, and has applications in the dye, pharmaceutical, and polymer industries.[4] This guide provides a comprehensive overview of its physical and chemical properties, experimental protocols, and safety information, tailored for researchers, scientists, and professionals in drug development.
Physical and Chemical Properties of Dipicrylamine
The fundamental physical and chemical characteristics of Dipicrylamine are summarized in the table below, providing a quantitative overview of its key properties.
| Property | Value |
| Molecular Formula | C₁₂H₅N₇O₁₂[3][4][5] |
| Molecular Weight | 439.21 g/mol [2][3][4] |
| Appearance | Yellow to orange crystalline solid or powder.[1][6] |
| Melting Point | 243-245 °C (with decomposition)[1]; other sources report 244 °C (decomposes)[3], 240-241 °C[7], and about 238 °C (with decomposition)[4] |
| Boiling Point | 532.5 °C at 760 mmHg (estimated)[7]; another estimate is 550.83 °C[4] |
| Density | 1.64 g/cm³ (pressed)[1]; other sources report 1.938 g/cm³[7] and an estimate of 1.6613 g/cm³[4] |
| Solubility | Water: 60 mg/L at 17 °C[3]; another source estimates 2.4 mg/L.[4] Organic Solvents: Soluble in acetone, warm glacial acetic acid, nitric acid, and alkalies (except potassium hydroxide).[1][3][7] Insoluble in alcohol, ether, benzene, and carbon tetrachloride.[3] Very soluble in pyridine.[3] |
| pKa | 5.42 (+1) at 25 °C[4] |
| Flash Point | 275.9 °C[4][7] |
| Detonation Velocity | 7100 m/s[1] |
| Vapor Pressure | 6.34 x 10⁻¹⁴ mm Hg at 25 °C (estimated)[7] |
| Log Kow | 3.35 (estimated)[7] |
Chemical Structure and Synthesis
The molecular structure of Dipicrylamine is fundamental to its properties, featuring a secondary amine bridge between two 2,4,6-trinitrophenyl groups.
Caption: Chemical structure of Dipicrylamine (2,4,6-trinitro-N-(2,4,6-trinitrophenyl)aniline).
Synthesis Pathway
The synthesis of Dipicrylamine is a multi-step process that begins with common laboratory reagents. The general workflow involves the initial synthesis of a dinitrodiphenylamine intermediate, followed by nitration to yield the final product.
Caption: General synthesis pathway for Dipicrylamine.
Experimental Protocols
Synthesis of Dipicrylamine
The preparation of Dipicrylamine involves the nitration of dinitrodiphenylamine.[1]
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Starting Materials : The precursor, dinitrodiphenylamine, is synthesized from the reaction of aniline, dinitrochlorobenzene, and soda ash.[1][4]
-
Nitration Step : Dinitrodiphenylamine is treated with 98% nitric acid to introduce the additional nitro groups, yielding hexanitrodiphenylamine.[1]
Caution: This synthesis involves highly corrosive and reactive materials and should only be performed by trained professionals in a controlled laboratory setting with appropriate safety measures.
Analytical Methodology: Spectrophotometric Determination
Dipicrylamine can be used as a reagent in spectrophotometric analysis. An example is the determination of diphenhydramine (B27) hydrochloride.[8]
-
Principle : The method is based on the reaction between Dipicrylamine and diphenhydramine hydrochloride, which forms a yellow complex.[8]
-
Procedure :
-
The complex is formed at a specific pH (pH 5).[8]
-
The yellow complex is extracted into chloroform (B151607).[8]
-
The absorbance of the chloroform layer is measured using a spectrophotometer.
-
The concentration of diphenhydramine hydrochloride is determined by comparing the absorbance to a standard curve, as the complex obeys Beer's law within a certain concentration range (e.g., 3-10 µg/mL).[8]
-
The workflow for this analytical application can be visualized as follows:
Caption: Workflow for spectrophotometric analysis using Dipicrylamine.
Chemical Reactivity and Hazards
Dipicrylamine is a powerful oxidizing agent and a high explosive.[7][9] Its reactivity is dominated by the numerous nitro groups, which make the molecule susceptible to detonation under certain conditions.
-
Decomposition : It decomposes violently at high temperatures, emitting toxic fumes of nitrogen oxides.[3][7] It may explode if subjected to prolonged exposure to heat, fire, shock, or friction.[7][10][11]
-
Incompatibilities : Dipicrylamine can react vigorously or explosively when mixed with reducing agents, hydrides, sulfides, nitrides, acids, alkalis (like sodium or potassium hydroxide), combustible materials, and metal powders.[7][9][10][11]
-
Toxicity : Dipicrylamine is classified as fatal if swallowed, inhaled, or in contact with skin.[7][10] It is toxic to aquatic life with long-lasting effects.[7] Prolonged or repeated exposure may cause damage to organs.[7][10] Dust from the compound can injure the mucous membranes, and it is known to cause skin blisters.[1]
Due to its hazardous nature, handling Dipicrylamine requires stringent safety protocols, including the use of personal protective equipment (PPE) such as gloves, safety goggles, and flame-resistant clothing, and working in a well-ventilated area away from heat and ignition sources.[7][10]
References
- 1. Hexanitrodiphenylamine - Wikipedia [en.wikipedia.org]
- 2. Dipicrylamine | CAS No- 131-73-7 | Simson Pharma Limited [simsonpharma.com]
- 3. Dipicrylamine | C12H5N7O12 | CID 8576 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Cas 131-73-7,DIPICRYLAMINE | lookchem [lookchem.com]
- 5. Dipicrylamine [webbook.nist.gov]
- 6. Dipicrylamine, 95% 131-73-7 India [ottokemi.com]
- 7. echemi.com [echemi.com]
- 8. Spectrophotometric determination of diphenhydramine hydrochloride using dipicrylamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. DIPICRYLAMINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 10. biotium.com [biotium.com]
- 11. biotium.com [biotium.com]
